Fmoc-(r)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid
Description
Fmoc-(R)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid is a fluorinated, Fmoc-protected amino acid derivative featuring a 3,4-dichlorobenzyl substituent at the second carbon of the propanoic acid backbone and an Fmoc group on the third carbon’s amino moiety. This compound’s design emphasizes steric and electronic modulation, likely enhancing its utility in solid-phase peptide synthesis (SPPS) by balancing hydrophobicity and reactivity.
Properties
Molecular Formula |
C25H21Cl2NO4 |
|---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
(2R)-2-[(3,4-dichlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21Cl2NO4/c26-22-10-9-15(12-23(22)27)11-16(24(29)30)13-28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,16,21H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m1/s1 |
InChI Key |
GGYUNTWUTWYCGD-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=CC(=C(C=C4)Cl)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=C(C=C4)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of Fmoc-(R)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid generally involves the following key steps:
- Introduction of the 3,4-dichlorobenzyl substituent at the β-position of a suitable amino acid precursor, often via nucleophilic substitution or alkylation reactions.
- Protection of the α-amino group with the Fmoc group using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide).
- Purification and isolation of the protected amino acid derivative, typically by chromatographic methods or precipitation.
This general route aligns with standard protocols for synthesizing Fmoc-protected unnatural amino acids, adapted to accommodate the dichlorobenzyl substituent.
Detailed Reaction Conditions
Alkylation/Nucleophilic Substitution: The 3,4-dichlorobenzyl group can be introduced by reacting a β-amino acid intermediate with 3,4-dichlorobenzyl halides (e.g., bromide or chloride) under basic conditions such as sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF). This step requires careful control of temperature and stoichiometry to favor substitution at the β-position without side reactions.
Fmoc Protection: The amino group is protected by reaction with Fmoc-Cl or Fmoc-OSu in a biphasic system (e.g., dioxane/water) buffered to pH 8–9 with sodium bicarbonate or carbonate. The reaction is typically stirred at room temperature for several hours (up to 16 h) to ensure complete protection.
Purification: The crude product is often purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using C18 columns and gradients of acetonitrile/water with acid modifiers (e.g., trifluoroacetic acid). Alternatively, precipitation by acidification (e.g., with HCl to pH 2) can be used to isolate the product as a solid.
Industrial and Scale-Up Considerations
Industrial synthesis of Fmoc-protected amino acids, including those with halogenated benzyl substituents, often employs:
- Automated peptide synthesizers for coupling steps.
- Continuous flow synthesis techniques for benzylic bromination or chlorination steps, offering improved scalability, mass efficiency, and reaction control.
- Optimization of reaction conditions to minimize side products and maximize enantiomeric purity and yield.
Analytical and Purification Techniques
Purity and identity confirmation of this compound rely on:
| Technique | Purpose | Key Details |
|---|---|---|
| Reversed-Phase HPLC | Purity assessment and isolation | ≥98% purity typical; C18 column; acetonitrile/water gradient with acid modifier |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak with <5 ppm deviation |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and stereochemistry | ¹H and ¹³C NMR; aromatic proton signals at δ 7.2–7.4 ppm; Fmoc carbamate signals at δ 4.2–4.4 ppm |
Summary Table of Preparation Methods
Research Findings and Observations
The introduction of the dichlorobenzyl group enhances the compound's lipophilicity and influences binding interactions in peptides, which is critical for medicinal chemistry applications.
The Fmoc protection strategy remains the gold standard for amino acid protection in SPPS, providing stability during synthesis and facile removal under mild basic conditions.
Recent studies suggest that continuous flow photochemical bromination or chlorination can be integrated into industrial processes to improve efficiency and scalability of halogenated benzyl substituent introduction.
One-step coupling methods using HATU and diaminobenzoic acid have shown promise for simplifying synthesis workflows for related Fmoc-amino acid derivatives, potentially adaptable for the dichlorobenzyl variant.
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-3-amino-2-(3,4-dichlorobenzyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3,4-dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Triethylamine, sodium carbonate, and other bases.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the compound.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Fmoc-®-3-amino-2-(3,4-dichlorobenzyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Fmoc-®-3-amino-2-(3,4-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The presence of the 3,4-dichlorobenzyl group enhances its binding affinity and specificity towards certain targets, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
(a) Backbone and Substituent Variations
- Fmoc-(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid (CAS 269396-57-8): Butanoic acid backbone with a 3,4-dichlorophenyl group at the fourth carbon. Higher molecular weight (470.34 g/mol) due to the extended carbon chain .
- Lower molecular weight (402.44 g/mol) compared to dichlorophenyl analogs .
(b) Stereochemical Considerations
Diastereomers like Fmoc-(1R,2S)-2a* and Fmoc-(1S,2S)-2a () highlight the critical role of stereochemistry in peptide synthesis. The (R)-configuration in the target compound may confer distinct conformational preferences during peptide chain assembly, influencing binding affinity or stability .
Molecular Weight and Functional Group Impact
Key Observations :
- Chlorination vs.
- Boc vs. Fmoc Protection: Fmoc-4-(Boc-amino)-L-phenylalanine (502.56 g/mol ) demonstrates orthogonal protection strategies, enabling sequential deprotection in SPPS.
Research Findings and Limitations
- Stereochemical Purity : emphasizes the challenges of isolating diastereomers (e.g., 6% yield for Fmoc-(1R,2S)-2a* vs. 3% for Fmoc-(1S,2S)-2a), underscoring the need for advanced chiral resolution techniques .
- Synthetic Utility: Fluorinated analogs like Fmoc-(S)-3-amino-4-(3,4-difluorophenyl)-butyric acid are prioritized in drug discovery for their metabolic stability, though dichloro derivatives remain valuable for hydrophobic interactions.
Biological Activity
Fmoc-(R)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid is a synthetic amino acid derivative notable for its role in peptide synthesis and its unique biological activities. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used due to its stability and ease of removal under mild conditions. The incorporation of the 3,4-dichlorobenzyl side chain enhances its chemical properties, making it a valuable tool in biochemical and medicinal chemistry research.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Key Features:
- Fmoc Group: Provides protection for the amino group during peptide synthesis.
- 3,4-Dichlorobenzyl Moiety: Enhances binding affinity and specificity towards molecular targets.
Biological Activity
The biological activity of this compound is primarily characterized by its dual role as a substrate and an inhibitor in various enzymatic reactions. Research indicates that this compound can influence multiple biochemical pathways, making it significant for studying protein-protein interactions and enzyme mechanisms.
- Enzyme Interaction: The 3,4-dichlorobenzyl group increases the binding affinity to specific enzymes, allowing for detailed studies on enzyme kinetics.
- Protein Interactions: It serves as a critical component in understanding biochemical pathways due to its ability to modulate protein interactions.
Research Findings
Recent studies have focused on the interactions involving this compound. Here are some notable findings:
- Binding Affinity Studies: Research shows that the compound exhibits enhanced binding affinity compared to other similar amino acid derivatives, facilitating more effective inhibition or activation of target proteins .
- Peptide Synthesis Applications: Its utility in solid-phase peptide synthesis has been demonstrated through various methodologies that utilize Fmoc protection strategies .
Case Studies
-
Study on Enzyme Inhibition:
- A study demonstrated that this compound acts as an effective inhibitor for specific proteases, showcasing its potential therapeutic applications in drug design .
- Protein Interaction Analysis:
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Fmoc-(R)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid | Similar Fmoc group; different chlorobenzyl substitution | Moderate binding affinity; less specific than 3,4-substituted variant |
| Fmoc-(R)-3-amino-2-(4-chlorobenzyl)propanoic acid | Fmoc group; 4-chlorobenzyl moiety | Lower efficacy in enzyme inhibition compared to 3,4 variant |
Q & A
Q. What are the recommended synthetic routes for Fmoc-(R)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid?
The synthesis typically involves introducing the Fmoc protecting group to the amino acid backbone followed by functionalization with the 3,4-dichlorobenzyl moiety. Solid-phase peptide synthesis (SPPS) is commonly employed, using coupling reagents like HBTU or DIC/HOBt to facilitate amide bond formation. The dichlorobenzyl group can be introduced via reductive alkylation or Suzuki-Miyaura coupling, depending on precursor availability. Post-synthesis, the compound is cleaved from the resin and purified via reverse-phase HPLC .
Q. What analytical techniques are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm stereochemistry and structural integrity, particularly the dichlorobenzyl group’s aromatic signals (δ 7.2–7.5 ppm) .
- Mass spectrometry (MS) for molecular weight verification, noting the isotopic pattern due to chlorine atoms (e.g., [M+H]+ with Cl₂ isotopic peaks) .
- HPLC (≥97% purity) to assess purity, using C18 columns and gradients of acetonitrile/water with 0.1% TFA .
Q. How should this compound be stored to maintain stability?
Store desiccated at -20°C in amber vials to prevent Fmoc group degradation. Solutions in DMF or DMSO should be aliquoted to avoid freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when incorporating this compound into peptide sequences?
The steric bulk of the 3,4-dichlorobenzyl group may reduce coupling efficiency. Strategies include:
- Using double coupling protocols with excess amino acid (3–5 eq) and activating agents like PyBOP .
- Employing microwave-assisted synthesis to enhance reaction kinetics and reduce steric hindrance .
- Monitoring coupling completion via Kaiser test or in-situ FTIR to detect free amine groups .
Q. What experimental approaches resolve discrepancies in mass spectrometry data for derivatives?
Chlorine’s isotopic signature (³⁵Cl/³⁷Cl ratio) can complicate MS interpretation. Use high-resolution MS (HRMS) to distinguish between isotopic clusters and potential impurities. For example, a molecular ion at m/z 500.12 (calculated for C₂₄H₂₁Cl₂NO₄) should exhibit a 3:2 isotopic ratio for two chlorine atoms .
Q. How can stereochemical integrity be ensured during synthesis?
- Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate (R)- and (S)-enantiomers .
- Perform X-ray crystallography on intermediates to confirm absolute configuration, particularly if racemization is suspected during Fmoc deprotection .
Q. What safety protocols are critical when handling this compound?
- Follow NIOSH guidelines for chlorinated aromatics: use fume hoods, wear nitrile gloves, and monitor airborne concentrations via GC-MS .
- In case of skin contact, wash immediately with 10% acetic acid to neutralize residual coupling reagents .
Data Contradiction Analysis
Q. How should conflicting NMR data be interpreted for derivatives of this compound?
Discrepancies in aromatic proton splitting may arise from rotamers caused by the dichlorobenzyl group’s restricted rotation. Use variable-temperature NMR (e.g., 25°C to 60°C) to coalesce split peaks and confirm assignments . For diastereomeric impurities, compare retention times with chiral HPLC and cross-validate with circular dichroism (CD) spectra .
Q. What strategies address low yields in large-scale synthesis?
- Optimize solvent systems : Replace DMF with NMP to reduce side reactions during Fmoc deprotection .
- Implement flow chemistry for precise control over reaction parameters (e.g., temperature, residence time) .
Methodological Best Practices
Q. How can researchers validate the compound’s role in peptide bioactivity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
